1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[2-(DIETHYLAMINO)ETHYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolidone ring, a diethylaminoethyl group, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, including the formation of the pyrrolidone ring and the introduction of the various substituents. Common synthetic routes may involve the use of starting materials such as diethylamine, 3,4-dimethoxybenzaldehyde, and 4-propoxybenzoic acid. Reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to increase efficiency and reduce costs. The use of automated reactors and advanced purification techniques such as chromatography may also be employed .
Chemical Reactions Analysis
Types of Reactions
1-[2-(DIETHYLAMINO)ETHYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1-[2-(DIETHYLAMINO)ETHYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical structure
Mechanism of Action
The mechanism of action of 1-[2-(DIETHYLAMINO)ETHYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(DIETHYLAMINO)ETHYL]-5-(3,4-DIMETHOXYPHENYL)-4-(4-ETHOXY-3-METHYLBENZOYL)-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 1-[2-(DIETHYLAMINO)ETHYL]-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Uniqueness
1-[2-(DIETHYLAMINO)ETHYL]-5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C28H36N2O6 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(4Z)-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H36N2O6/c1-6-17-36-21-12-9-19(10-13-21)26(31)24-25(20-11-14-22(34-4)23(18-20)35-5)30(28(33)27(24)32)16-15-29(7-2)8-3/h9-14,18,25,31H,6-8,15-17H2,1-5H3/b26-24- |
InChI Key |
FLJARTPBZVJHPY-LCUIJRPUSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN(CC)CC)C3=CC(=C(C=C3)OC)OC)/O |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CC(=C(C=C3)OC)OC)O |
Origin of Product |
United States |
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